12-Cyclobutanecarbonyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
Description
12-Cyclobutanecarbonyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene is a nitrogen-rich tricyclic compound characterized by a fused 4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene core. The defining structural feature is the cyclobutanecarbonyl group at position 12, which introduces steric bulk and modulates electronic properties. While direct synthetic or spectroscopic data for this compound are unavailable in the provided evidence, its molecular framework can be inferred from analogs (e.g., ).
The triazatricyclo core consists of a bicyclic system fused with a pyridine-like ring, creating a rigid scaffold.
Properties
IUPAC Name |
cyclobutyl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14(9-2-1-3-9)17-10-4-5-13(17)11-7-15-8-16-12(11)6-10/h7-10,13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXZTBAFLTUAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Cyclobutanecarbonyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide can yield triazatricyclo compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-Cyclobutanecarbonyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents.
Substitution: Replacement of one functional group with another, which can be facilitated by different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12-Cyclobutanecarbonyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 12-Cyclobutanecarbonyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analysis
Cyclobutanecarbonyl vs. Furan/Pyrazole Carbonyl :
The cyclobutanecarbonyl group in the target compound introduces a strained four-membered ring, which may enhance rigidity and affect π-π stacking interactions compared to the planar furan or pyrazole rings in analogs . The tert-butyl analog () lacks a carbonyl group, reducing electronic conjugation but increasing hydrophobicity .Molecular Weight and Polarity :
The target compound (MW ~253.30) is lighter than the pyrazole derivative (MW 283.33) but heavier than the furan analog (MW 255.27). The absence of heteroatoms in the cyclobutane group may lower polarity relative to furan or pyrazole derivatives, impacting solubility .Synthetic Considerations : While synthesis details for the target compound are unavailable, and suggest that similar triazatricyclo derivatives are synthesized via condensation reactions involving carbonyl-containing precursors. For example, the furan analog () is likely prepared through acylation of the triazatricyclo core with furan-2-carbonyl chloride .
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